4-Acetylphenyl piperidinecarboxylate
Description
4-Acetylphenyl piperidinecarboxylate is a piperidine-derived ester with a 4-acetylphenyl substituent. Piperidinecarboxylates are widely studied for their roles in medicinal chemistry, particularly as intermediates in drug synthesis and for their biological activities, including antibacterial and antitumor properties . The acetylphenyl group in this compound may influence its pharmacokinetic properties, such as metabolic stability and lipophilicity, compared to analogs with halogenated or hydroxylated substituents.
Properties
IUPAC Name |
(4-acetylphenyl) piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-11(16)12-5-7-13(8-6-12)18-14(17)15-9-3-2-4-10-15/h5-8H,2-4,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCUXQUSLWMDEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Parameters and Optimization
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Catalyst System : EDC (1.2–2.0 molar equivalents) and HOBt (1.0–1.5 equivalents) are critical for suppressing side reactions like racemization.
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Solvent : DMF or dichloromethane (DCM) is preferred due to their ability to solubilize both polar and nonpolar reactants.
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Yield : Analogous reactions for piperidinecarboxylates report yields of 70–85% after purification via column chromatography.
Table 1: Representative Conditions for EDC/HOBt-Mediated Synthesis
| Parameter | Range/Value | Impact on Reaction |
|---|---|---|
| Temperature | 0–30°C | Higher temps accelerate reaction but risk hydrolysis |
| Reaction Time | 12–24 hours | Prolonged time improves conversion |
| Molar Ratio (EDC:HOBt:Acid) | 1.2:1.0:1.0 | Excess EDC ensures complete activation |
Acid Chloride Intermediate Route
The acid chloride method offers a robust alternative, particularly for scale-up. Piperidinecarboxylic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂], followed by reaction with 4-acetylphenol in the presence of a base such as triethylamine (TEA).
Key Steps and Challenges
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Chlorination :
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Esterification :
Critical Considerations
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Moisture Sensitivity : Hydrolysis of the acid chloride to the parent carboxylic acid is a major side reaction, necessitating anhydrous conditions.
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Base Selection : TEA is preferred over pyridine due to its superior solubility in chlorinated solvents.
Catalytic Direct Esterification Strategies
Recent advances in catalytic esterification enable the direct coupling of piperidinecarboxylic acid and 4-acetylphenol without intermediate activation. Heterogeneous catalysts such as sulfated zirconia or enzyme-based systems (e.g., Candida antarctica lipase B) have shown promise in reducing energy consumption and improving selectivity.
Case Study: Sulfated Zirconia Catalysis
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Conditions : 100–120°C, solvent-free, 6–8 hours.
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Yield : 65–75%, with catalyst recyclability up to five cycles without significant loss in activity.
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Mechanism : The strong Brønsted acidity of sulfated zirconia facilitates protonation of the carboxylic acid, enhancing electrophilicity for nucleophilic attack by the phenolic oxygen.
Table 2: Comparison of Catalytic Systems
| Catalyst | Temp (°C) | Time (h) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|
| Sulfated Zirconia | 110 | 6 | 72 | 95 |
| Lipase B (CALB) | 40 | 24 | 68 | 98 |
| p-Toluenesulfonic Acid | 80 | 12 | 70 | 90 |
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates esterification reactions by enhancing molecular collisions. For this compound, a microwave-assisted protocol using EDC/HOBt in DMF achieves 85% yield in 30 minutes at 80°C. This method is particularly advantageous for high-throughput screening.
Advantages Over Conventional Heating
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Time Reduction : 30 minutes vs. 12–24 hours.
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Energy Efficiency : Targeted heating minimizes thermal degradation.
Green Chemistry Approaches
Solvent-free mechanochemical synthesis using ball milling has emerged as a sustainable alternative. Combining piperidinecarboxylic acid, 4-acetylphenol, and a catalytic amount of TEA in a ball mill for 2 hours yields 60–65% of the ester, with minimal waste generation .
Chemical Reactions Analysis
Types of Reactions
4-Acetylphenyl piperidinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium hydride or sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-Acetylphenyl piperidinecarboxylate has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 4-Acetylphenyl piperidinecarboxylate involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, leading to changes in cellular pathways. For example, piperidine derivatives have been shown to inhibit certain enzymes, affecting metabolic processes and cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Piperidinecarboxylate Derivatives
The following table summarizes key physicochemical, toxicological, and functional differences between 4-acetylphenyl piperidinecarboxylate and related compounds derived from the evidence:
Detailed Research Findings
Structural and Functional Differences
- Substituent Effects: Fluorophenyl vs. Acetylphenyl: The 2-fluorophenyl group in Ethyl 4-(2-fluorophenyl)-4-piperidinecarboxylate enhances lipophilicity and may improve blood-brain barrier penetration compared to the acetylphenyl group, which could increase metabolic stability due to acetyl’s resistance to hydrolysis .
Toxicity Profiles
- Carcinogenicity: None of the reviewed compounds are listed as carcinogens by IARC, ACGIH, or OSHA .
Q & A
Q. How can researchers optimize the synthesis of 4-acetylphenyl piperidinecarboxylate to improve yield and purity?
Methodological Answer: Synthesis optimization often involves multi-step protocols. For example, piperidinecarboxylate derivatives are typically synthesized via nucleophilic substitution or esterification reactions. A validated approach includes:
- Step 1: Reacting piperidine precursors (e.g., tert-butyl piperidinecarboxylate) with acetylated aryl halides under Pd-catalyzed coupling conditions .
- Step 2: Deprotection of tert-butyl groups using trifluoroacetic acid (TFA) to yield the free carboxylate.
- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol-water mixtures to enhance purity (>95%) .
Key Data: Reaction yields for analogous compounds range from 45–75%, with purity confirmed by HPLC and NMR .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: H and C NMR (in CDCl or DMSO-d) identify substituent positions. For example, the acetyl group’s methyl proton appears as a singlet at ~2.3 ppm .
- X-ray Crystallography: Single-crystal X-ray diffraction resolves intramolecular interactions, such as hydrogen bonds between the carbonyl oxygen (C=O) and adjacent amine groups (N–H), which stabilize the molecule’s conformation .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 276.12 for CHNO) .
Intermediate Research Questions
Q. How do structural modifications (e.g., substituent changes) in the piperidine or acetylphenyl moieties affect biological activity?
Methodological Answer: Structure-activity relationship (SAR) studies reveal:
- Acetyl Group Position: Para-substitution on the phenyl ring (as in 4-acetylphenyl) enhances metabolic stability compared to ortho/meta positions, as shown in enzyme inhibition assays .
- Piperidine Modifications: Replacing the piperidine ring with a morpholine group reduces binding affinity to dopamine transporters (IC shifts from 12 nM to >1 μM) .
Data Contradiction Note: Some studies report conflicting results; e.g., fluorination at the phenyl ring increases cytotoxicity in cancer cells but decreases blood-brain barrier permeability .
Q. What in vitro assays are suitable for evaluating the compound’s potential neuropharmacological activity?
Methodological Answer:
- Enzyme Inhibition Assays: Measure inhibition of acetylcholinesterase (AChE) or monoamine oxidases (MAO) using Ellman’s method or fluorometric substrates .
- Receptor Binding Studies: Radioligand displacement assays (e.g., H-labeled ligands for dopamine or serotonin receptors) quantify binding affinity (K) .
- Cell-Based Models: PC12 neuronal cells treated with the compound can assess neuroprotective effects against oxidative stress (e.g., HO-induced apoptosis) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological data, such as opposing effects in different cell lines?
Methodological Answer:
- Dose-Response Analysis: Verify activity across a broad concentration range (e.g., 1 nM–100 μM) to identify off-target effects .
- Cell Line Validation: Compare results in primary neurons vs. immortalized lines (e.g., SH-SY5Y), which may differ in receptor expression .
- Computational Modeling: Molecular docking (using AutoDock Vina) predicts binding poses to receptors like NMDA or σ-1, reconciling discrepancies between in vitro and in silico data .
Q. What strategies enable the use of this compound as a precursor for targeted drug delivery?
Methodological Answer:
- Prodrug Design: Conjugate the carboxylate group with pH-sensitive linkers (e.g., hydrazones) for tumor-targeted release .
- Nanoparticle Encapsulation: Load the compound into PEGylated liposomes (size: 80–120 nm, PDI <0.2) to enhance brain penetration, as demonstrated in murine models .
- Biotinylation: Attach biotin to the acetyl group for avidin-mediated delivery to cancer cells overexpressing biotin receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
